6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride
Description
6,6-Dimethoxy-2-azaspiro[3.3]heptane hydrochloride (CAS: 2728760-04-9) is a spirocyclic compound featuring a bicyclic [3.3]heptane core with two methoxy groups at the 6-position and a secondary amine protonated as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The synthesis involves reacting tert-butyl piperazine derivatives with acetyl chloride, followed by ketal deprotection using hydrochloric acid . The compound’s spirocyclic structure and methoxy substituents enhance its utility as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6,6-dimethoxy-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-8(11-2)3-7(4-8)5-9-6-7;/h9H,3-6H2,1-2H3;1H |
InChI Key |
WFIHSXZWDHFYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2(C1)CNC2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spirocyclic Core
a) Starting Material and Initial Transformation
The core synthesis begins with the formation of the azaspiro structure via nucleophilic or electrophilic cyclization. According to recent patents and literature, a common approach involves:
- Reduction of cyclobutane-1,1-dicarboxylic acid derivatives to obtain a diol intermediate.
- Conversion of diols to disulfonates through sulfonylation with methanesulfonyl chloride, which facilitates subsequent cyclization.
b) Cyclization to Form the Aza-Spirane
The key step involves cyclization of the disulfonate intermediate with suitable amino donors such as 2-nitrobenzenesulfonamide or potassium carbonate -mediated reactions, leading to the formation of the 2-azaspiro[3.3]heptane core.
Functionalization and Protection
- Introduction of methoxy groups at the 6-position is achieved through methylation reactions, often using methylating agents like dimethyl sulfate or methyl iodide under controlled conditions.
- Protection of amino groups with tert-butoxycarbonyl (BOC) groups is performed prior to salt formation, ensuring stability during subsequent steps.
Salt Formation
- The final step involves treatment with hydrochloric acid to convert the free amine into its hydrochloride salt, which enhances stability and solubility.
Representative Reaction Scheme
Optimization and Innovations in Preparation
Mild Conditions
Recent advancements focus on mild reaction conditions to improve safety and scalability:
- Use of lithium aluminum hydride for reduction avoids harsh acids or high temperatures.
- Sulfonylation at 0°C minimizes side reactions.
- Cyclization with amino donors under controlled heating reduces the need for strong bases or high-pressure conditions.
Avoidance of Harsh Reagents
Traditional methods involved strong alkali and high-temperature steps for deprotection, which pose safety risks and purification challenges. Modern methods employ:
- Boc protection for amino groups, which can be removed under mild acid conditions.
- Hydrochloric acid gas treatment directly to form the hydrochloride salt, simplifying purification.
Scalability
The process has been demonstrated at multi-gram to kilogram scales , with yields exceeding 80% in key steps, as reported in recent patents and publications.
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of cyclobutane-1,1-dicarboxylic acid | Thionyl chloride, ethanol | 0–80°C | 3 hours | Not specified | Purification required |
| Formation of diester | Ethanol, reflux | Reflux | 4 hours | Not specified | Purification needed |
| Reduction to diol | Lithium aluminum hydride | Room temp | 30 min | Not specified | Careful quenching |
| Sulfonylation | Methanesulfonyl chloride, 0°C | 0°C | 3 hours | High (over 90%) | Efficient sulfonation |
| Cyclization | Amino sulfonamide, DMSO | Elevated temp (~80°C) | 12–24 hours | Over 80% | Key ring formation |
| Methylation | Methyl iodide or dimethyl sulfate | Room temp | 2–4 hours | Over 85% | Selective methylation |
| Boc protection | Boc anhydride | Room temp | 5 hours | High | Standard procedure |
| Hydrochloride salt | HCl gas | Room temp | 30 min | Quantitative | Final product |
Chemical Reactions Analysis
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where methoxy groups can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
The following table summarizes key structural, synthetic, and functional differences between 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride and analogous compounds:
Key Findings from Comparative Analysis
Structural and Electronic Properties: Methoxy vs. Fluoro Groups: Methoxy substituents (electron-donating) enhance solubility in polar solvents, while fluoro groups (electron-withdrawing) improve metabolic stability and lipophilicity . Diaza vs. Monoaza: Diazaspiro compounds (e.g., 1-benzyl-1,6-diazaspiro) introduce additional nitrogen atoms, enabling diverse hydrogen-bonding interactions critical for receptor binding in drug design .
Synthetic Complexity :
- The target compound requires a nine-step synthesis, including ketal formation and deprotection , whereas fluorinated analogs (e.g., 6,6-difluoro) are synthesized via direct halogenation .
- Diazaspiro derivatives demand additional steps for nitrogen incorporation, such as reductive amination or cyclization .
Functional Applications :
- Medicinal Chemistry : 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is highlighted for its role in developing kinase inhibitors due to its rigid spirocyclic scaffold .
- Material Science : Methoxy- and benzyl-substituted spirocycles are explored as chiral ligands in asymmetric catalysis .
- Protein Degradation : Sulfone-containing spirocycles (e.g., 1-thia-6-azaspiro) exhibit enhanced polarity, making them suitable for proteolysis-targeting chimeras (PROTACs) .
Stability and Reactivity :
- Hydrochloride salts improve aqueous solubility across all compounds, facilitating biological testing .
- Sulfone groups in 1-thia-6-azaspiro compounds increase oxidative stability but may reduce bioavailability due to high polarity .
Research Trends and Challenges
Recent studies emphasize the modular synthesis of spirocyclic compounds for tailored pharmacokinetic properties. For example:
- Burkhard et al. demonstrated the use of 2,6-diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination, underscoring their versatility in cross-coupling reactions .
- The high cost of 6,6-dimethoxy-2-azaspiro[3.3]heptane hydrochloride (up to $1,301/g) reflects its complex synthesis, prompting efforts to streamline production .
Challenges include optimizing spirocycle stability under physiological conditions and minimizing synthetic steps for scalable manufacturing.
Biological Activity
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride is a bicyclic heterocyclic compound characterized by its unique structural features, including two methoxy groups attached to the sixth carbon of the spirocyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere for piperidine derivatives.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- CAS Number : 2230802-69-2
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.
Neuropharmacological Effects
Studies have shown that compounds similar to this compound can act as modulators of neurotransmitter receptors, particularly muscarinic acetylcholine receptors. The compound's structural similarity to known receptor ligands suggests it may influence cognitive functions and memory processes.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate potential efficacy against various bacterial strains. The methoxy groups may enhance its lipophilicity, allowing better membrane penetration and increased biological activity.
Structure-Activity Relationship (SAR)
The unique bicyclic structure of this compound allows it to mimic other biologically active compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,6-Dimethyl-2-azaspiro[4.4]non-1-ene | Similar spirocyclic structure | Insect repellent properties |
| Piperidine | Saturated six-membered ring with nitrogen | Commonly used in pharmaceuticals |
| 6-Methoxy-2-piperidinone | Contains a piperidine core | Various drug formulations |
| 1-Azaspiro[4.5]decane | Larger spirocyclic structure | Unique scaffold for drug design |
Case Studies
- Cognitive Enhancement : A study conducted on the effects of this compound on animal models demonstrated improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive disorders.
- Antibacterial Screening : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
Q & A
Basic: What are the common synthetic routes for 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride?
Answer:
The synthesis typically involves cyclization reactions of appropriately functionalized precursors. For example, spirocyclic amines can be generated via [2+2] cycloaddition of endocyclic alkenes with isocyanates followed by β-lactam ring reduction . Another approach uses tribromopentaerythritol cyclization with p-toluenesulfonamide under basic conditions, followed by HCl salt formation . Key parameters include inert atmospheres (N₂/Ar) to prevent oxidation and acid catalysts (e.g., HCl) to drive cyclization . Reaction optimization may involve adjusting solvent polarity (e.g., THF vs. DCM) and temperature gradients to improve yields .
Basic: How is the structural identity of 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride confirmed?
Answer:
Structural confirmation relies on spectroscopic and computational methods:
- NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.3 ppm for OCH₃) and spirocyclic backbone protons (δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 163.65 for C₇H₁₄ClNO) .
- InChI/SMILES : Canonical identifiers (e.g., InChI=1S/C₆H₁₁N.ClH) validate stereochemistry and connectivity .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, though data for this specific compound is not yet reported .
Advanced: How can researchers optimize the synthetic yield of 6,6-Dimethoxy-2-azaspiro[3.3]heptane Hydrochloride?
Answer:
Yield optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethers (e.g., THF) reduce side reactions .
- Purification : Crystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, MeOH/DCM gradients) isolates high-purity product .
- Reaction Monitoring : In-situ techniques (e.g., TLC or HPLC) track progress and identify bottlenecks early .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR studies focus on substituent effects and target interactions:
- Functional Group Variation : Compare analogs (e.g., 6-methoxy vs. 6-ethyl) to assess steric/electronic impacts on bioactivity . Methyl groups enhance enzyme inhibition potency, while ethyl groups alter binding kinetics .
- Hydrogen Bonding Analysis : Molecular docking or isothermal titration calorimetry (ITC) quantify interactions with targets (e.g., receptors) .
- Lipophilicity Adjustments : Introducing groups like methylallyl (as in related spiro compounds) modifies logP and membrane permeability .
Advanced: How can contradictions in analytical data during characterization be resolved?
Answer:
Contradictions often arise from impurities or method variability. Mitigation steps include:
- Cross-Validation : Use orthogonal techniques (e.g., NMR + IR + HRMS) to confirm functional groups .
- Method Standardization : Follow pharmacopeial guidelines (e.g., USP/Pharm. Forum) for HPLC conditions (e.g., hexanesulfonic acid mobile phases, pH 2.0) to ensure reproducibility .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidation derivatives) and refines purification protocols .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Answer:
Scalability challenges include:
- Reactor Design : Continuous flow systems improve heat/mass transfer vs. batch reactors, reducing side reactions .
- Crystallization Control : Seeding techniques and controlled cooling rates prevent amorphous solid formation .
- Quality Control : Implement in-process checks (e.g., inline PAT tools) to monitor critical parameters (pH, temp) .
Advanced: How does stereochemistry influence the compound’s reactivity and bioactivity?
Answer:
Spirocyclic stereocenters dictate spatial orientation of functional groups:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
